2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride is a compound known for its role as a glycine reuptake inhibitor. This compound is able to inhibit the type 1 glycine transporter, which increases extracellular levels of glycine. It has shown potential as an anticonvulsant by increasing the seizure threshold in mice .
Mechanism of Action
Target of Action
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1) . The primary role of GlyT1 is to regulate the uptake of glycine, an inhibitory neurotransmitter, in the nervous system .
Mode of Action
LY2365109 hydrochloride interacts with GlyT1 by binding to it and inhibiting its function . This results in a decrease in the uptake of glycine in cells over-expressing hGlyT1a .
Biochemical Pathways
The inhibition of GlyT1 by LY2365109 hydrochloride affects the glycine neurotransmitter system . This can lead to an increase in the levels of glycine in the synaptic cleft, enhancing the activity of NMDA (N-methyl-D-aspartate) receptors, which are glycine-dependent .
Result of Action
The inhibition of GlyT1 by LY2365109 hydrochloride leads to an increase in the levels of glycine in the synaptic cleft . This can enhance the activity of NMDA receptors, leading to increased neurotransmission . It can also enhance acetylcholine and dopamine release in the striatum and prefrontal cortex respectively .
Biochemical Analysis
Biochemical Properties
LY2365109 hydrochloride plays a crucial role in biochemical reactions by inhibiting GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, LY2365109 hydrochloride increases the availability of glycine, an important co-agonist for the N-methyl-D-aspartate (NMDA) receptor. This interaction enhances NMDA receptor function, which is vital for synaptic plasticity and cognitive processes . The compound exhibits an IC50 value of 15.8 nM for glycine uptake in cells over-expressing hGlyT1a .
Cellular Effects
LY2365109 hydrochloride influences various cellular processes by modulating glycine levels. In neurons, the increased glycine availability enhances NMDA receptor-mediated signaling pathways, which can affect synaptic plasticity, learning, and memory. Additionally, LY2365109 hydrochloride has been shown to increase seizure thresholds in animal models, indicating its potential anticonvulsant properties . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its significance in neuropharmacology.
Molecular Mechanism
At the molecular level, LY2365109 hydrochloride exerts its effects by binding to the GlyT1 transporter, thereby inhibiting glycine reuptake. This inhibition leads to elevated extracellular glycine levels, which potentiate NMDA receptor activity. The enhanced NMDA receptor function results in increased calcium influx and subsequent activation of downstream signaling cascades, including those involved in synaptic plasticity and gene expression . The compound’s selectivity for GlyT1 over GlyT2 ensures targeted modulation of glycine levels without affecting other glycine transporters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LY2365109 hydrochloride have been observed to change over time. The compound demonstrates stability under specific storage conditions, with a shelf life of up to six months at -80°C and one month at -20°C . Long-term studies have shown that LY2365109 hydrochloride can produce sustained elevations in cerebrospinal fluid (CSF) glycine levels, which are dose-dependent and persist for several hours post-administration .
Dosage Effects in Animal Models
The effects of LY2365109 hydrochloride vary with different dosages in animal models. In male Sprague-Dawley rats, oral administration of the compound at doses ranging from 0.3 mg/kg to 30 mg/kg resulted in dose-dependent elevations in CSF glycine levels . Higher doses of LY2365109 hydrochloride have been associated with increased seizure thresholds, suggesting its potential therapeutic application in epilepsy
Metabolic Pathways
LY2365109 hydrochloride is involved in metabolic pathways that regulate glycine levels in the central nervous system. By inhibiting GlyT1, the compound affects the metabolic flux of glycine, leading to increased extracellular glycine concentrations. This modulation of glycine levels can influence various metabolic processes, including those related to neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, LY2365109 hydrochloride is transported and distributed primarily through its interaction with the GlyT1 transporter. The compound’s selective inhibition of GlyT1 ensures targeted distribution to regions with high GlyT1 expression, such as the prefrontal cortex and striatum . This targeted distribution is crucial for its therapeutic efficacy in neurological disorders.
Subcellular Localization
LY2365109 hydrochloride’s subcellular localization is primarily associated with the plasma membrane, where it interacts with the GlyT1 transporter. The compound’s activity is influenced by its ability to inhibit glycine reuptake at the synaptic cleft, thereby modulating NMDA receptor function. Post-translational modifications and targeting signals may further direct LY2365109 hydrochloride to specific cellular compartments, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid involves several steps. One common method includes the use of catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying glycine reuptake inhibition.
Biology: Investigated for its role in modulating neurotransmitter levels and its potential therapeutic effects on neurological disorders.
Medicine: Explored as a potential anticonvulsant and for its effects on glycine transporter activity.
Comparison with Similar Compounds
Similar Compounds
LY-2365109: Another glycine reuptake inhibitor with similar properties and applications.
4-(1,3-Benzodioxol-5-Yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2h-Pyrazole-3: A compound with a benzodioxole moiety, used in different biological contexts.
Uniqueness
2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid is unique due to its specific structure, which allows it to effectively inhibit the glycine transporter and increase extracellular glycine levels. This makes it particularly valuable in research focused on neurological disorders and potential anticonvulsant therapies .
Properties
IUPAC Name |
2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5.ClH/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25;/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVOAGQZHDAFRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.